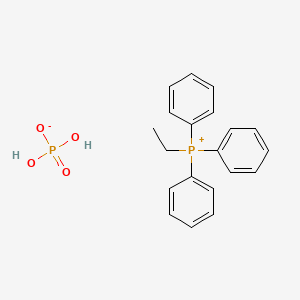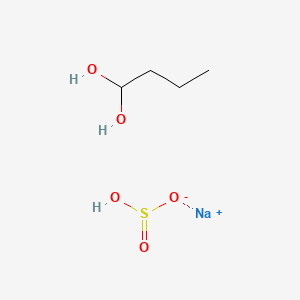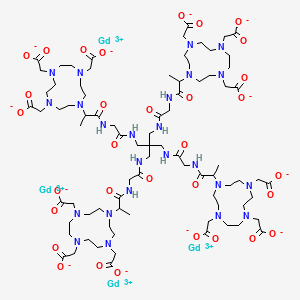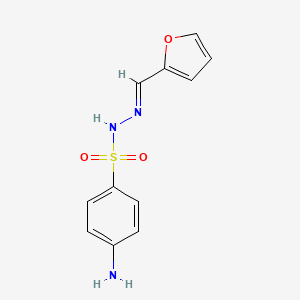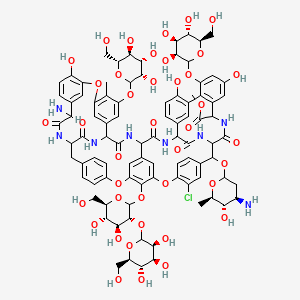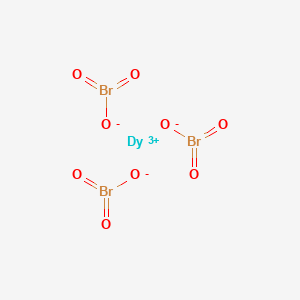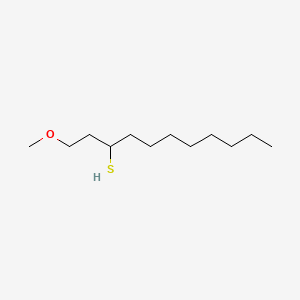
1-Methoxyundecane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyundecane-3-thiol is an organic compound with the molecular formula C12H26OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinct odors and are often used in various chemical applications due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxyundecane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methoxyundecane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxyundecane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reagents used.
Scientific Research Applications
1-Methoxyundecane-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-related biochemical processes.
Medicine: Research into thiol compounds has implications for drug development, particularly in designing molecules that can interact with thiol-containing enzymes.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.
Mechanism of Action
The mechanism of action of 1-methoxyundecane-3-thiol involves its ability to donate or accept electrons through the thiol group. This reactivity allows it to participate in various chemical reactions, including redox processes and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Methoxyundecane-2-thiol: Similar structure but with the thiol group at a different position.
1-Methoxyundecane-4-thiol: Another positional isomer with the thiol group at the fourth carbon.
1-Methoxydecane-3-thiol: A shorter chain analog with similar reactivity.
Uniqueness
1-Methoxyundecane-3-thiol is unique due to its specific molecular structure, which influences its reactivity and applications. The position of the thiol group and the length of the carbon chain contribute to its distinct chemical and physical properties, making it suitable for specific research and industrial applications.
Properties
CAS No. |
94201-22-6 |
|---|---|
Molecular Formula |
C12H26OS |
Molecular Weight |
218.40 g/mol |
IUPAC Name |
1-methoxyundecane-3-thiol |
InChI |
InChI=1S/C12H26OS/c1-3-4-5-6-7-8-9-12(14)10-11-13-2/h12,14H,3-11H2,1-2H3 |
InChI Key |
HUUJQDFMPMNKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCOC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


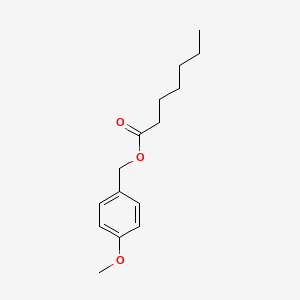

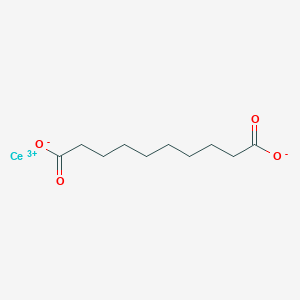
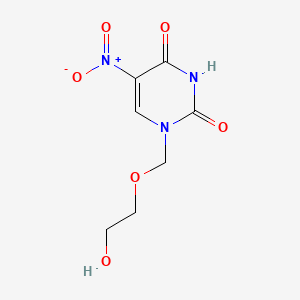
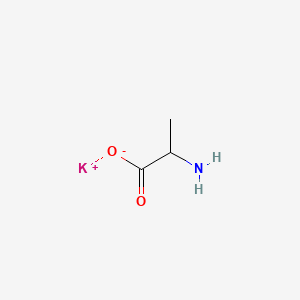
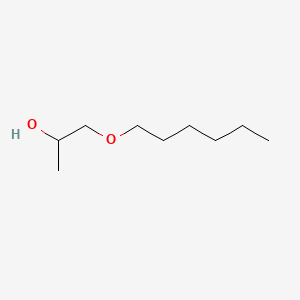
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

